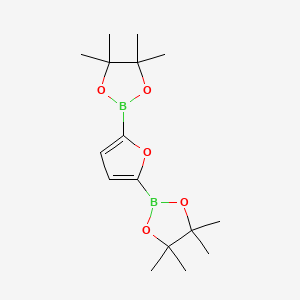
8-(Tributylstannyl)quinoline
Descripción general
Descripción
8-(Tributylstannyl)quinoline is a chemical compound with the molecular formula C21H33NSn . It is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 8-(Tributylstannyl)quinoline consists of a quinoline ring attached to a tributylstannyl group . The InChI code for this compound is 1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;31-3-4-2;/h1-5,7H;31,3-4H2,2H3; .Aplicaciones Científicas De Investigación
Biological Activity and Antimicrobial Agents
Quinoline derivatives are explored for their antimicrobial and cytotoxic properties. Studies reveal that certain nitrogenous heterocyclic compounds linked to quinoline structures exhibit potential activity against microbial infections and cancer cells. The biological activity of these compounds, including antimicrobial and cytotoxic effects, makes them candidates for pharmacological applications (Farhan & Saour, 2017).
Metal Coordination Chemistry
Quinoline derivatives are utilized in the formation of coordination complexes with metals. The study of 8-(dimesitylboryl)quinoline demonstrates its ability to form complexes with Cu(I), Ag(I), and Pd(II), highlighting the potential of quinoline compounds in materials science and catalysis (Son, Pudenz, & Hoefelmeyer, 2010).
Anticancer Research
Quinoline-based compounds have shown effective anticancer activity. Their ability to inhibit various biological targets, such as tyrosine kinases and DNA repair mechanisms, positions them as valuable scaffolds in cancer drug discovery. This underscores the importance of quinoline derivatives in medicinal chemistry and oncology research (Solomon & Lee, 2011).
Fluorescent Labeling and Sensing
Derivatives of 8-hydroxyquinoline, a compound closely related to 8-(Tributylstannyl)quinoline, are investigated for their potential as fluorescent labeling agents. For instance, 8-(4,6-dichloro-1,3,5-triazinylamino)quinoline has been synthesized for the spectrofluorimetric determination of phenols, indicating the role of quinoline derivatives in analytical chemistry (Su et al., 2001).
Corrosion Inhibition
Quinoline compounds, including derivatives like 8-aminoquinoline, are studied for their effectiveness as corrosion inhibitors for metals, showcasing the potential of quinoline derivatives in industrial applications and materials protection (Wang et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to 8-(tributylstannyl)quinoline, exhibit a wide range of biological activities . These compounds have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
Mode of Action
It is known that 8-hq derivatives interact with their targets and cause changes that result in antimicrobial, anticancer, and antifungal effects . The mechanism of action of these derivatives was investigated, and the results showed that they act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .
Biochemical Pathways
8-hq derivatives have been shown to have a significant impact on various biochemical pathways, contributing to their broad range of biological activities .
Result of Action
8-hq derivatives have been shown to exhibit antimicrobial, anticancer, and antifungal effects . These effects suggest that 8-(Tributylstannyl)quinoline may have similar impacts at the molecular and cellular levels.
Propiedades
IUPAC Name |
tributyl(quinolin-8-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXBLYUOIPJSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479334 | |
| Record name | 8-(tributylstannyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478282-21-2 | |
| Record name | 8-(tributylstannyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)




![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)






